(2E)-1-[4-(difluoromethoxy)phenyl]-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one
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Overview
Description
(E)-3-(2,4-DIFLUOROANILINO)-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound characterized by the presence of difluoroaniline and difluoromethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-DIFLUOROANILINO)-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves the reaction of 2,4-difluoroaniline with 4-(difluoromethoxy)benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4-DIFLUOROANILINO)-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
(E)-3-(2,4-DIFLUOROANILINO)-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (E)-3-(2,4-DIFLUOROANILINO)-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-3-(2,4-DIFLUOROANILINO)-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE include:
2-(Difluoromethoxy)aniline: A related compound with similar structural features.
Trifluoromethyl phenyl sulfone: Another fluorinated compound with different functional groups but similar applications.
Uniqueness
The uniqueness of (E)-3-(2,4-DIFLUOROANILINO)-1-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE lies in its specific combination of difluoroaniline and difluoromethoxyphenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H11F4NO2 |
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Molecular Weight |
325.26 g/mol |
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H11F4NO2/c17-11-3-6-14(13(18)9-11)21-8-7-15(22)10-1-4-12(5-2-10)23-16(19)20/h1-9,16,21H/b8-7+ |
InChI Key |
BSICYXOSOXTOKX-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=C(C=C(C=C2)F)F)OC(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=C(C=C(C=C2)F)F)OC(F)F |
Origin of Product |
United States |
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